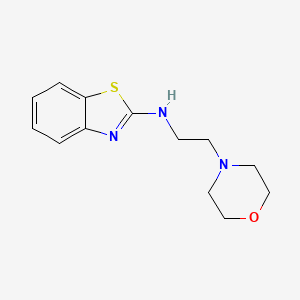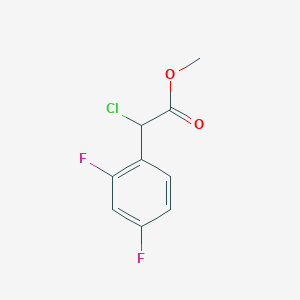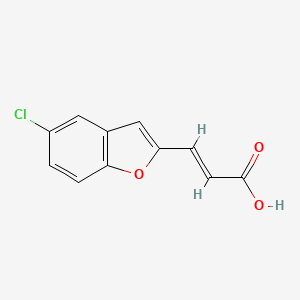
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their broad-spectrum applications in various fields, including medicine, pharmacology, and industrial chemistry. The incorporation of the sulfonamide group into the quinoline framework enhances its therapeutic potential and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- typically involves the reaction of substituted amines with quinoline-containing sulfonyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield tetrahydroquinoline derivatives .
Scientific Research Applications
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N,N-dimethyl-: This compound has a similar quinoline and sulfonamide structure but differs in the substitution pattern on the nitrogen atom.
Quinoxaline sulfonamides: These compounds have a quinoxaline core instead of a quinoline core and exhibit similar biological activities.
Uniqueness
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-4-pyridinyl- is unique due to its specific substitution pattern and the presence of the pyridinyl group. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
CAS No. |
1152602-55-5 |
|---|---|
Molecular Formula |
C14H15N3O2S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
N-pyridin-4-yl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |
InChI |
InChI=1S/C14H15N3O2S/c18-20(19,17-12-5-8-15-9-6-12)13-3-4-14-11(10-13)2-1-7-16-14/h3-6,8-10,16H,1-2,7H2,(H,15,17) |
InChI Key |
RCZHEYBLABZNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=NC=C3)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124905.png)

![5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester](/img/structure/B12124912.png)


![(2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124926.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12124932.png)

![Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-](/img/structure/B12124945.png)




![Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12124984.png)
